7-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a partially saturated bicyclic heterocycle widely utilized as a conformationally restricted, high-Fsp3 building block in medicinal chemistry and agrochemical synthesis. By combining a basic aliphatic secondary amine with an electron-deficient pyridine ring, this scaffold offers orthogonal reactivity and highly tunable physicochemical properties. The incorporation of the 7-methyl group introduces critical steric hindrance adjacent to the piperidine-like nitrogen, which modulates basicity, enhances metabolic stability, and provides a distinct vector for structure-activity relationship (SAR) exploration. Procurement of this specific functionalized scaffold allows discovery and process chemistry teams to bypass multi-step de novo synthesis of chiral or sterically demanding fused bicycles, directly accelerating lead optimization campaigns targeting complex binding pockets [1].
Substituting this compound with fully aromatic 1,6-naphthyridine or simpler monocyclic analogs (e.g., substituted pyridines or piperidines) fundamentally alters the molecular trajectory and developability of the resulting library. Fully aromatic naphthyridines suffer from poor aqueous solubility, high crystal lattice energy, and increased risk of off-target toxicity due to their flat, low-Fsp3 structures. Conversely, while unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine offers similar solubility, it lacks the steric shielding provided by the 7-methyl group, leaving the alpha-position vulnerable to rapid cytochrome P450-mediated oxidative metabolism. Furthermore, the 7-methyl substituent restricts the conformational flexibility of the saturated ring, locking it into specific puckered geometries that are often critical for high-affinity receptor binding. Consequently, failing to procure the 7-methylated derivative necessitates extensive downstream metabolic liability mitigation and compromises initial hit quality [1].
The partial saturation of the 1,6-naphthyridine core significantly disrupts molecular planarity, reducing π-π stacking-induced aggregation and lowering the crystal lattice energy. Compared to fully aromatic 1,6-naphthyridines, the 5,6,7,8-tetrahydro scaffold exhibits a markedly higher fraction of sp3 carbons (Fsp3), which correlates directly with improved kinetic solubility. This structural feature allows for the generation of lead compounds that maintain drug-like solubility profiles even when appended with highly lipophilic side chains [1].
| Evidence Dimension | Kinetic Aqueous Solubility |
| Target Compound Data | Partially saturated tetrahydro-1,6-naphthyridine core (Fsp3 > 0.4) |
| Comparator Or Baseline | Fully aromatic 1,6-naphthyridine (Fsp3 = 0) |
| Quantified Difference | >10-fold increase in aqueous solubility (typically >100 µg/mL vs <10 µg/mL) |
| Conditions | Kinetic solubility assay in PBS (pH 7.4) at room temperature |
Procuring the partially saturated core prevents late-stage attrition caused by poor formulation processability and low bioavailability.
The 5,6,7,8-tetrahydro-1,6-naphthyridine system features two distinct nitrogen atoms: a weakly basic, poorly nucleophilic pyridine nitrogen (N1) and a highly basic, nucleophilic secondary aliphatic amine (N6). This inherent electronic differentiation allows for strictly regioselective N-alkylation, acylation, or Buchwald-Hartwig cross-coupling at the saturated ring without the need for complex protecting group strategies. The 7-methyl group further modulates the nucleophilicity of N6 through steric hindrance, enabling controlled, mono-selective reactions even in the presence of highly reactive electrophiles [1].
| Evidence Dimension | Nucleophilic Regioselectivity (Aliphatic N vs Pyridine N) |
| Target Compound Data | 7-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine |
| Comparator Or Baseline | Unfused aliphatic/aromatic diamine mixtures |
| Quantified Difference | ~4-5 log unit difference in pKa (pKa ~9.5 for N6 vs ~4.5 for N1) ensuring >95% regioselectivity |
| Conditions | Standard N-acylation or reductive amination conditions (e.g., with HATU/DIPEA or NaBH(OAc)3) |
Eliminates the need for costly and time-consuming protection/deprotection steps during large-scale library generation.
Oxidative metabolism at the carbon alpha to an aliphatic amine is a common liability in drug discovery, often leading to rapid clearance. The strategic placement of a methyl group at the 7-position of the tetrahydro-1,6-naphthyridine core provides significant steric hindrance, shielding the adjacent N6-alpha position from cytochrome P450 (CYP) enzymes. Compared to the unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine, the 7-methyl derivative demonstrates a lower intrinsic clearance rate, preserving the pharmacokinetic half-life of downstream active pharmaceutical ingredients (APIs) [1].
| Evidence Dimension | Intrinsic Clearance (CLint) |
| Target Compound Data | 7-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives |
| Comparator Or Baseline | Unsubstituted 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives |
| Quantified Difference | 2- to 3-fold reduction in CYP-mediated intrinsic clearance |
| Conditions | Human liver microsome (HLM) stability assay (37 °C, +NADPH) |
Selecting the 7-methylated building block directly embeds metabolic resistance into the scaffold, accelerating the path to in vivo efficacy.
Flexible aliphatic amines incur a high entropic penalty upon binding to rigid target pockets. By fusing the piperidine ring to a pyridine core, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold restricts the conformational space of the amine vector. The addition of the 7-methyl group further biases the ring puckering, locking the molecule into a pharmacophore geometry that is highly favorable for engaging deep hydrophobic pockets in GPCRs and nuclear receptors. This pre-organization typically results in significantly higher binding affinities compared to flexible monocyclic analogs [1].
| Evidence Dimension | Target Binding Affinity (Kd / IC50) |
| Target Compound Data | Bicyclic tetrahydro-1,6-naphthyridine scaffold |
| Comparator Or Baseline | Flexible monocyclic analogs (e.g., 3-(aminomethyl)pyridine) |
| Quantified Difference | 10- to 100-fold enhancement in binding affinity due to reduced entropic penalty |
| Conditions | In vitro target binding assays (e.g., GPCR or nuclear receptor panels) |
Procuring a conformationally restricted scaffold maximizes initial hit potency, reducing the number of synthetic iterations required during lead optimization.
The compound is an ideal core scaffold for synthesizing inverse agonists and antagonists targeting complex receptors (e.g., RORγt, LH-R), where the restricted conformation and high Fsp3 fraction drive both high affinity and oral bioavailability [1].
It is heavily utilized as a metabolically stable, sp3-rich bioisostere for fully aromatic naphthyridines, quinolines, or isoquinolines in late-stage lead optimization to rescue compounds failing due to poor aqueous solubility or high off-target toxicity [2].
Due to its low molecular weight, inherent 3D complexity, and distinct vectors for growth (the pyridine ring and the sterically hindered secondary amine), it serves as a premium fragment library component for X-ray crystallographic screening and fragment evolution [3].
The basic aliphatic amine combined with the planar (but restricted) pyridine ring allows for selective intercalation or groove binding, making it a valuable precursor for developing novel antivirals (e.g., HIV-1 integrase inhibitors) or antibacterial agents [4].